Acetyl coenzyme A sodium salt

Übersicht

Beschreibung

Acetyl coenzyme A is a molecule that plays a crucial role in many biochemical reactions in protein, carbohydrate, and lipid metabolism. Its primary function is to deliver the acetyl group to the citric acid cycle (Krebs cycle) to be oxidized for energy production . Acetyl coenzyme A is formed from the breakdown of carbohydrates through glycolysis and the breakdown of fatty acids through β-oxidation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetyl coenzyme A can be synthesized enzymatically. One common method involves the use of phosphotransacetylase, which converts acetyl phosphate and coenzyme A into acetyl coenzyme A . Another method utilizes carnitine acetyltransferase to prepare acetyl coenzyme A from acetylcarnitine and coenzyme A .

Industrial Production Methods

In industrial settings, acetyl coenzyme A is often produced through fermentation processes that involve the use of microorganisms capable of synthesizing coenzyme A and its derivatives. These processes typically involve the cultivation of bacteria or yeast in nutrient-rich media, followed by extraction and purification of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Acetyl coenzyme A undergoes various types of chemical reactions, including:

Reduction: Acetyl coenzyme A can be reduced in certain metabolic pathways to form other compounds.

Substitution: The acetyl group of acetyl coenzyme A can be transferred to other molecules in substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving acetyl coenzyme A include enzymes such as citrate synthase, which catalyzes the condensation of acetyl coenzyme A with oxaloacetate to form citrate . Reaction conditions typically involve physiological pH and temperature, as these reactions occur within living cells .

Major Products Formed

Major products formed from reactions involving acetyl coenzyme A include citrate (in the citric acid cycle), fatty acids (in fatty acid synthesis), and acetylcholine (in neurotransmitter synthesis) .

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

Acetyl coenzyme A sodium salt is extensively used in metabolic research to study:

- Fatty Acid Synthesis : It acts as a substrate for fatty acid synthesis pathways, enabling researchers to investigate lipid metabolism.

- Energy Production : The compound is integral to the citric acid cycle, which is essential for ATP production in cells .

Table 1: Role of Acetyl Coenzyme A in Metabolism

| Process | Description |

|---|---|

| Fatty Acid Synthesis | Key substrate for synthesizing fatty acids |

| Citric Acid Cycle | Central to energy production via ATP generation |

| Cholesterol Synthesis | Precursor for cholesterol biosynthesis |

Biochemical Research

In biochemical research, this compound is used to:

- Investigate enzyme activities and interactions.

- Study post-translational modifications, particularly histone acetylation, which influences gene expression .

Case Study: Histone Acetylation

A study demonstrated that acetyl coenzyme A serves as an acetyl donor for histone acetylases (HATs), impacting chromatin structure and gene regulation .

Pharmaceutical Applications

This compound is crucial in pharmaceutical development:

- Drug Formulation : It enhances the efficacy and bioavailability of medications targeting metabolic disorders.

- Therapeutic Uses : Its role in neurotransmitter synthesis, particularly acetylcholine, supports research into neurological treatments .

Table 2: Pharmaceutical Applications

| Application | Description |

|---|---|

| Drug Formulation | Enhances drug efficacy for metabolic disorders |

| Neurological Treatments | Precursor for neurotransmitter synthesis |

Food Industry Applications

In the food industry, this compound functions as:

- Flavor Enhancer : Used as a food additive to improve taste.

- Preservative : Extends shelf life by stabilizing food products .

Cosmetic Formulations

The compound's moisturizing properties make it valuable in cosmetics:

Wirkmechanismus

Acetyl coenzyme A exerts its effects by donating its acetyl group to various biochemical reactions. In the citric acid cycle, the acetyl group is transferred to oxaloacetate to form citrate, which is then oxidized to produce energy . Acetyl coenzyme A also plays a role in the synthesis of fatty acids and cholesterol, as well as the acetylation of proteins and other molecules . The molecular targets and pathways involved include enzymes such as citrate synthase, acetyl-CoA carboxylase, and histone acetyltransferases .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to acetyl coenzyme A include:

Malonyl coenzyme A: Involved in fatty acid synthesis, it donates malonyl groups instead of acetyl groups.

Succinyl coenzyme A: Participates in the citric acid cycle, donating succinyl groups.

Propionyl coenzyme A: Involved in the metabolism of certain amino acids and fatty acids.

Acetyl coenzyme A is unique in its central role in energy production and its involvement in a wide range of metabolic pathways .

Biologische Aktivität

Acetyl Coenzyme A (Acetyl-CoA) sodium salt is a crucial metabolite involved in various biochemical pathways, particularly in energy metabolism and biosynthesis. This article explores the biological activity of Acetyl-CoA, focusing on its roles in metabolic regulation, fatty acid synthesis, and its interactions with proteins.

Overview of Acetyl-CoA

Acetyl-CoA is a central metabolite that serves as a substrate for the citric acid cycle (Krebs cycle) and is pivotal in lipid biosynthesis. It is synthesized from various precursors, including carbohydrates, fats, and proteins. The sodium salt form enhances its solubility and stability, making it suitable for laboratory applications.

Metabolic Functions

1. Energy Metabolism:

Acetyl-CoA is generated from the breakdown of carbohydrates via glycolysis and from fatty acids through β-oxidation. It enters the Krebs cycle, where it undergoes oxidation to produce ATP, NADH, and FADH₂, which are essential for cellular energy production .

2. Fatty Acid Synthesis:

In the cytosol, Acetyl-CoA acts as a building block for fatty acid synthesis. Acetyl-CoA carboxylase catalyzes the conversion of Acetyl-CoA to malonyl-CoA, the first committed step in fatty acid biosynthesis. This pathway is regulated by insulin and glucagon, reflecting the body's energy status .

3. Protein Modification:

Acetyl-CoA is involved in post-translational modifications of proteins through acetylation. This process can regulate protein function and stability, influencing various cellular processes such as gene expression and metabolism .

Regulation of Acetyl-CoA Activity

The activity of enzymes involved in Acetyl-CoA metabolism is tightly regulated by several mechanisms:

- Allosteric Regulation: Enzymes like pyruvate dehydrogenase are allosterically activated by Acetyl-CoA, enhancing their activity under conditions of high substrate availability .

- Covalent Modifications: Lysine acetylation can modulate the activity of acetyl-CoA synthetase, impacting its ability to synthesize Acetyl-CoA from acetate .

- Hormonal Control: Hormones such as insulin promote fatty acid synthesis by enhancing the expression and activity of enzymes involved in the conversion of Acetyl-CoA to fatty acids .

Case Study 1: Acetylation in Cellular Stress

Research has identified that under oxidative stress conditions, coenzyme A can modify protein cysteine residues through a process termed "CoAlation." This reversible modification protects proteins from irreversible oxidation, thus playing a protective role during cellular stress .

Case Study 2: Fatty Acid Metabolism Disorders

Studies have shown that dysregulation of Acetyl-CoA metabolism is implicated in various metabolic disorders such as obesity and diabetes. For instance, increased levels of Acetyl-CoA can lead to enhanced fatty acid synthesis and storage, contributing to insulin resistance .

Data Tables

The following table summarizes key findings related to Acetyl-CoA concentrations in various biological samples:

| Biological Sample | CoA (nmol/mg protein) | Acetyl-CoA (nmol/mg protein) |

|---|---|---|

| Wild-type Rat Liver | 0.872 ± 0.122 | 0.194 ± 0.038 |

| Wild-type Mouse Cortex | 0.017 ± 0.006 | 0.008 ± 0.003 |

| Mutant Rat Liver | 0.040 ± 0.001 | 0.140 ± 0.009 |

| Rat Kidney | 0.191 ± 0.062 | 0.013 ± 0.006 |

This data highlights the differential concentrations of CoA and Acetyl-CoA across various tissues, indicating tissue-specific metabolic activities .

Eigenschaften

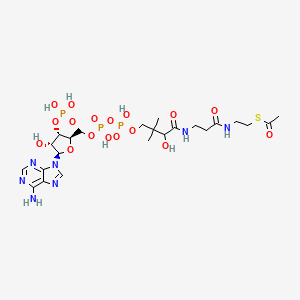

Molekularformel |

C23H38N7O17P3S |

|---|---|

Molekulargewicht |

809.6 g/mol |

IUPAC-Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate |

InChI |

InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18?,22-/m1/s1 |

InChI-Schlüssel |

ZSLZBFCDCINBPY-KMYLAXNMSA-N |

SMILES |

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomerische SMILES |

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Synonyme |

Acetyl CoA Acetyl Coenzyme A Acetyl-CoA CoA, Acetyl Coenzyme A, Acetyl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.